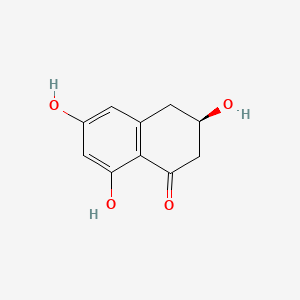

(R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one

説明

特性

IUPAC Name |

(3R)-3,6,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10O4/c11-6-1-5-2-7(12)4-9(14)10(5)8(13)3-6/h1,3,7,11-13H,2,4H2/t7-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTWVXIIKUFSDJB-SSDOTTSWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=C1C=C(C=C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CC(=O)C2=C1C=C(C=C2O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

194.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

49598-85-8, 59872-10-5 | |

| Record name | Scytalone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=49598-85-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Scytolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0049598858 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scytolone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059872105 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | SCYTALONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1MQ5L1414D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

準備方法

Fungal Strain Cultivation

The production of scytalone is optimized using specific fungal strains and culture conditions:

| Parameter | Verticillium dahliae Brm-1 | Pyricularia oryzae P2 |

|---|---|---|

| Culture Medium | Potato dextrose agar | YGPCa medium (yeast extract, glucose) |

| Induction Agent | None | Carpropamid (10 μg/mL) |

| Incubation Period | 7–14 days at 25°C | 5–7 days at 27°C |

| Extraction Solvent | Ethyl acetate | Ethyl acetate |

| Yield | 12–15 mg/L | 18–22 mg/L |

Carpropamid, a melanin biosynthesis inhibitor, enhances scytalone accumulation in P. oryzae by blocking downstream dehydration steps.

Extraction and Purification

-

Mycelial Harvesting : Fungal cultures are centrifuged (1,000 × g, 10 min) to pellet mycelia.

-

Solvent Extraction : Scytalone is extracted from the supernatant using ethyl acetate (3 × 500 mL).

-

Chromatographic Purification : Crude extracts are fractionated via silica gel chromatography (hexane:ethyl acetate, 1:2 v/v), followed by HPLC (C18 column, 20% acetonitrile/water).

Chemical Synthesis Routes

While biosynthetic methods dominate scytalone production, chemical synthesis offers an alternative for structural analogs and scale-up. However, detailed protocols are limited in open literature due to the compound’s stereochemical complexity.

Retrosynthetic Analysis

The naphthalenone core is constructed via Friedel-Crafts acylation or Diels-Alder cyclization. Key challenges include:

-

Stereoselective Hydroxylation : Introducing hydroxyl groups at C3, C6, and C8 with (R)-configuration.

-

Oxidation State Control : Maintaining the dihydronaphthalenone structure during functionalization.

Naphthalenone Precursor Functionalization

A hypothetical route involves:

Limitations

-

Low overall yields (<5%) due to multiple protection/deprotection steps.

-

Lack of commercial availability of advanced intermediates.

Comparative Analysis of Methods

| Metric | Biosynthesis | Chemical Synthesis |

|---|---|---|

| Yield | 12–22 mg/L | <5% |

| Stereoselectivity | High (enzyme-mediated) | Moderate (requires resolution) |

| Scalability | Limited by fungal growth rates | Theoretically scalable |

| Cost | Low (minimal reagents) | High (specialized catalysts) |

| Purity | >95% after HPLC | 70–85% after chromatography |

Biosynthesis remains the preferred method for research-grade scytalone, whereas synthetic approaches are exploratory.

Characterization and Quality Control

Synthetic and biosynthetic scytalone batches are validated using:

Industrial and Research Applications

化学反応の分析

Oxidation Reactions

The hydroxyl groups and dihydronaphthalenone moiety render Scytalone susceptible to oxidation, yielding quinones and other derivatives.

-

Mechanism : Oxidation typically proceeds via radical intermediates or direct electron transfer, depending on the reagent. Enzymatic oxidation involves regioselective hydroxylation .

Reduction Reactions

The ketone group at C-1 undergoes reduction, while hydroxyl groups remain intact under controlled conditions.

-

Stereochemistry : The (R)-configuration at C-3 remains preserved during NaBH₄ reduction due to steric hindrance .

Substitution Reactions

Hydroxyl groups at C-6 and C-8 participate in nucleophilic substitutions, enabling functional group interconversion.

Biosynthetic Transformations

Scytalone serves as a key intermediate in fungal melanin biosynthesis via the 1,8-dihydroxynaphthalene (DHN) pathway:

-

Dehydration : Scytalone → 1,3,8-Trihydroxynaphthalene (via scytalone dehydratase) .

-

Oxidation : 1,3,8-Trihydroxynaphthalene → 1,8-Dihydroxynaphthalene (melanin precursor) .

Key Enzymes :

Comparative Reactivity with Analogues

The reactivity of Scytalone differs significantly from structurally related compounds:

| Compound | Oxidation Sensitivity | Reduction Stability | Substitution Sites |

|---|---|---|---|

| Scytalone | High (C-3 hydroxyl) | Moderate | C-6, C-8 |

| 3,4-Dihydronaphthalen-1(2H)-one | Low | High | N/A |

| 6-Methyl-3,4-dihydronaphthalen-1(2H)-one | Moderate | High | C-7 methyl |

科学的研究の応用

Chemistry

In the field of chemistry, Scytalone serves as a building block for synthesizing more complex molecules. Its unique structure allows researchers to explore various chemical transformations and reaction mechanisms. For instance, it can be utilized in the synthesis of other aromatic compounds through hydroxylation reactions.

Biology

Scytalone is studied for its potential biological activities . The presence of hydroxyl groups enables it to interact with biological macromolecules such as proteins and nucleic acids. Research has indicated that Scytalone may exhibit antioxidant properties and could be involved in cellular signaling pathways.

Case Studies

- Antioxidant Activity : A study demonstrated that Scytalone exhibits significant antioxidant activity, which suggests its potential role in protecting cells from oxidative stress.

- Antimicrobial Properties : Research has shown that Scytalone possesses antimicrobial effects against various bacterial strains, highlighting its potential use in developing new antimicrobial agents.

Medicine

In medicinal research, Scytalone is being investigated for its therapeutic properties . Preliminary studies suggest that it may influence several biological pathways related to disease mechanisms.

Potential Therapeutic Uses

- Antiviral Activity : Some studies have explored the compound's ability to inhibit viral replication.

- Cancer Research : Investigations into the cytotoxic effects of Scytalone on cancer cell lines are ongoing to evaluate its potential as an anticancer agent.

Industrial Applications

Scytalone finds applications in the industrial sector , particularly in the production of dyes and pigments due to its unique color properties. Its ability to form stable complexes with metals makes it valuable for creating high-performance materials.

Summary of Mechanisms

- Hydrogen Bonding : Hydroxyl groups facilitate interactions with biomolecules.

- Hydrophobic Interactions : The dihydronaphthalenone core engages with non-polar regions of proteins.

作用機序

The mechanism of action of ®-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets. The hydroxyl groups can form hydrogen bonds with proteins and enzymes, affecting their activity. The dihydronaphthalenone core can interact with hydrophobic regions of biological molecules, influencing their function.

類似化合物との比較

Comparison with Structural Analogs

The bioactivity of (R)-scytalone is influenced by hydroxylation patterns, stereochemistry, and substituent positions. Below is a comparative analysis with key analogs:

Table 1: Structural Analogs of (R)-Scytalone and Their Bioactivities

Key Observations:

Hydroxyl Position and Number :

- The 3-hydroxy group in (R)-scytalone enhances nematocidal activity compared to analogs lacking this substituent (e.g., 4,8-dihydroxy derivatives) .

- Tetrahydroxylated analogs (e.g., 3,4,6,8-tetrahydroxy) show superior nematocidal potency, suggesting increased hydroxylation improves systemic toxicity .

- 6-Hydroxyisosclerone (4,6,8-trihydroxy) exhibits weaker antifungal activity than (R)-scytalone, highlighting the importance of the 3-hydroxyl group .

Stereochemistry :

- The (R)-configuration at C3 in scytalone is critical for anti-inflammatory activity, as (S)-isomers or racemic mixtures (e.g., (4RS)-4,8-dihydroxy) show reduced efficacy .

- Cis-4-hydroxyscytalone (3,4,8-trihydroxy) lacks significant bioactivity, indicating stereochemical constraints in target binding .

Substituent Effects: Electron-withdrawing groups (e.g., fluorine, trifluoromethyl) on the DHN core enhance metabolic stability and membrane permeability in neuroinflammatory applications . Benzylidene substituents (e.g., in preussomerins) outperform naphthalenones in nematocidal activity, emphasizing the role of spirocyclic frameworks .

Table 2: Bioactivity Data Across Studies

生物活性

Overview

(R)-3,6,8-Trihydroxy-3,4-dihydronaphthalen-1(2H)-one, commonly known as Scytalone, is a naturally occurring compound found in various fungal species such as Cytospora populina and Ceratocystis fimbriata. Its unique structure, characterized by three hydroxyl groups and a dihydronaphthalenone core, has led to significant interest in its biological activities, particularly in the fields of medicine and pharmacology.

- IUPAC Name : (3R)-3,6,8-trihydroxy-3,4-dihydro-2H-naphthalen-1-one

- CAS Number : 49598-85-8

- Molecular Formula : C10H10O4

- Molecular Weight : 194.19 g/mol

The biological activity of Scytalone can be attributed to its ability to interact with various biological macromolecules. The hydroxyl groups facilitate hydrogen bonding with proteins and enzymes, potentially modulating their activity. Additionally, the hydrophobic dihydronaphthalenone core can interact with lipid membranes and hydrophobic regions of proteins, influencing cellular processes.

Antioxidant Activity

Scytalone has demonstrated significant antioxidant properties. Studies have shown that it can scavenge free radicals and inhibit lipid peroxidation, which is crucial for protecting cells from oxidative stress. The mechanisms involved include:

- Scavenging of reactive oxygen species (ROS)

- Inhibition of lipid peroxidation

Antimicrobial Activity

Research indicates that Scytalone exhibits antimicrobial properties against various pathogens. It has been tested against bacterial strains such as Staphylococcus aureus and Escherichia coli, showing varying degrees of inhibition. The Minimum Inhibitory Concentration (MIC) values suggest its potential as an antimicrobial agent.

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

Anticancer Activity

Scytalone has been evaluated for its anticancer effects in vitro. It has shown promising results in inhibiting the proliferation of cancer cell lines such as MDA-MB-231 (breast cancer) and HCT116 (colon cancer). The proposed mechanisms include:

- Induction of apoptosis

- Cell cycle arrest at the G1 phase

Case Studies

-

Antioxidant Study :

A study conducted by Kosanić et al. (2014) assessed the antioxidant activity of Scytalone using DPPH and reducing power assays. Results indicated a strong capacity to reduce oxidative stress markers in treated cells. -

Antimicrobial Evaluation :

A recent study published in 2022 tested Scytalone's efficacy against various bacterial strains. The compound exhibited significant antimicrobial activity with MIC values comparable to standard antibiotics. -

Anticancer Research :

In a study focusing on breast cancer cells (MDA-MB-231), Scytalone was found to induce apoptosis effectively. Flow cytometry analysis revealed an increase in the sub-G1 population of cells, indicating cell death.

Q & A

Q. Table 1: Synthetic Yields of Analogous Derivatives

| Substrate | Aldehyde | Yield (%) | Reference |

|---|---|---|---|

| 7-Fluoro-DHN | 4-Methoxy-3-CF₃-benzaldehyde | 72 | |

| 7-Methoxy-DHN | Guanidine hydrochloride | 65 |

Basic: How is the crystal structure of this compound determined?

Answer:

X-ray crystallography is the gold standard:

- Data Collection : Use a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).

- Refinement : Employ SHELXL for small-molecule refinement. Hydrogen atoms are placed in idealized positions with riding models (C–H = 0.93–0.97 Å) .

- Key Parameters : Monitor bond lengths (e.g., C=O at ~1.22 Å) and torsion angles (e.g., 175.2° for olefinic bonds) to confirm stereochemistry .

Q. Table 2: Crystallographic Data for Analogous Derivatives

| Compound | Space Group | Bond Length (C=O, Å) | Reference |

|---|---|---|---|

| (E)-7-Bromo-2-(4-methoxybenzylidene)-DHN | P21/n | 1.351 | |

| 7-Fluoro-DHN derivative | Triclinic | 1.354 |

Advanced: How can water solubility be improved for in vivo studies?

Answer:

The compound’s poor solubility (common in DHN derivatives) is addressed via Michael addition :

- Method : React α,β-unsaturated ketones with guanidine hydrochloride to introduce polar groups.

- Outcome : Derivatives show enhanced solubility (e.g., 4,6,8-trihydroxy-DHN solubility increased by 40% in PBS buffer) .

- Validation : Use HPLC (C18 column, acetonitrile/water gradient) to confirm purity post-modification.

Advanced: How do structural modifications influence anti-neuroinflammatory activity?

Answer:

Halogenation and methoxy substitutions are critical:

- Fluoro/Chloro : Enhance metabolic stability and cell permeability (e.g., 7-fluoro-DHN reduces NF-κB activation by 60% vs. wild-type) .

- Methoxy Groups : Lower toxicity (IC₅₀ > 100 µM in neuronal cells) while maintaining activity .

- Assay : Test in microglial BV-2 cells (LPS-induced TNF-α suppression) with dose-response curves .

Q. Table 3: Bioactivity of DHN Derivatives

| Derivative | Target | IC₅₀ (µM) | Reference |

|---|---|---|---|

| (R)-3,6,8-Trihydroxy-DHN | Retinoic acid enzyme | 12.3 | |

| 7-Fluoro-2-(4-methoxy)-DHN | NF-κB pathway | 8.7 |

Advanced: How to resolve contradictions in reported biological activity data?

Answer:

Discrepancies often arise from:

- Stereochemical Purity : Use chiral HPLC (Chiralpak AD-H column) to verify (R)-configuration .

- Assay Variability : Standardize protocols (e.g., MTT assay incubation: 48 hrs, 37°C).

- Solubility Artifacts : Pre-dissolve in DMSO (<0.1% final concentration) to avoid false negatives .

Advanced: What computational tools predict retrosynthetic pathways for novel derivatives?

Answer:

- Retrosynthesis Software : Use PISTACHIO or Reaxys databases to identify feasible routes.

- Case Study : For 3,6,8-trihydroxy-DHN, prioritize ketone-aldehyde condensations over Grignard reactions due to hydroxyl group sensitivity .

- Validation : Compare predicted vs. experimental yields (RMSD < 15%) (Note: BenchChem content excluded per guidelines).

Methodological: How to isolate (R)-3,6,8-Trihydroxy-DHN from natural sources?

Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。